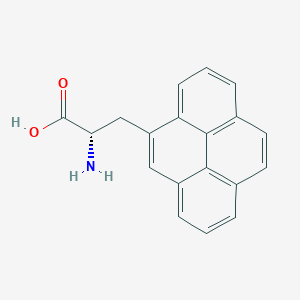
(S)-2-Amino-3-(pyren-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(pyren-4-yl)propanoic acid is an amino acid derivative where the amino group is attached to the second carbon of a propanoic acid chain, and a pyrene moiety is attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(pyren-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a suitable leaving group, such as a bromine atom, at the 4-position.
Coupling Reaction: The functionalized pyrene undergoes a coupling reaction with an appropriate amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under conditions that promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(pyren-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(pyren-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrene moiety can intercalate into DNA or interact with aromatic amino acid residues in proteins, affecting their function. The amino acid backbone allows for incorporation into peptides and proteins, influencing their structure and activity.
Comparación Con Compuestos Similares
(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid: Similar structure but with a naphthalene moiety instead of pyrene.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of pyrene.
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid: Features an anthracene moiety.
Uniqueness: (S)-2-Amino-3-(pyren-4-yl)propanoic acid is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or electronic conductivity.
Propiedades
Fórmula molecular |
C19H15NO2 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-pyren-4-ylpropanoic acid |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 |
Clave InChI |
KPVFGFLOYCKUMP-INIZCTEOSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



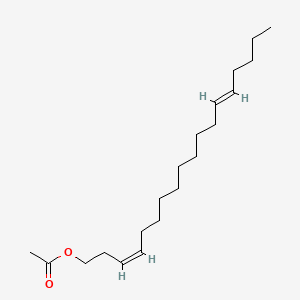
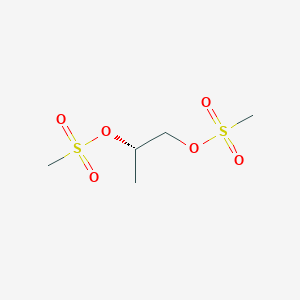
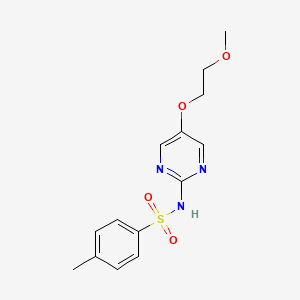
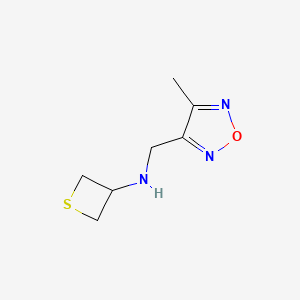
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
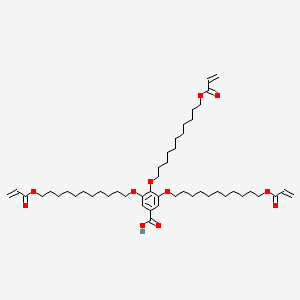
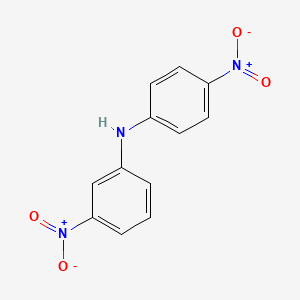

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
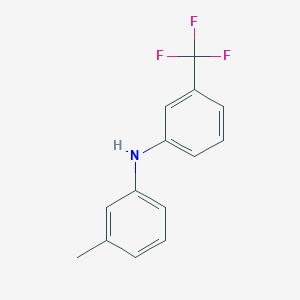


![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
